Cas no 7099-88-9 (2-(4-Chlorophenyl)-2-oxoacetic acid)
2-(4-Chlorophenyl)-2-oxoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chlorophenyl)-2-oxoacetic acid
- (p-Chlorophenyl)glyoxylic acid
- 4-CHLOROBENZOYLFORMIC ACID
- Benzeneacetic acid,4-chloro-a-oxo-
- (4-Chlorophenyl)(oxo)acetic acid
- benzeneacetic acid, 4-chloro-alpha-oxo-
- 4-Chlorophenylglyoxylic acid
- RSAXVDMWQCQTDT-UHFFFAOYSA-N
- (4-Chloro-phenyl)-oxo-acetic acid
- PubChem23439
- 4-Chlorophenyloxoacetic acid
- (4 chlorophenyl)(oxo)acetic acid
- STK988561
- (4-chlorophenyl)-oxo-acetic acid
- MFCD02656397
- 5UYN4689MX
- 2-(4-Chlorophenyl)-2-oxoaceticacid
- FT-0769231
- DTXSID80221216
- AKOS002280152
- EN300-65749
- CHEMBL341212
- SCHEMBL927606
- 4-CHLORO-.ALPHA.-OXOBENZENEACETIC ACID
- A848538
- 7099-88-9
- P-CHLOROPHENYLGLYOXYLIC ACID
- 4-chloro-alpha-oxo-benzeneacetic acid
- Z381360896
- CHLOROPHENYL)GLYOXYLIC ACID, (P-
- Benzeneacetic acid, 4-chloro-.alpha.-oxo-
- UNII-5UYN4689MX
- (4-Chlorophenyl)(oxo)acetic acid #
- AS-37219
- SY042913
- CS-0038382
- DA-18341
-
- MDL: MFCD02656397
- Inchi: 1S/C8H5ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
- InChI Key: RSAXVDMWQCQTDT-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C(=O)O)=O)=CC=1
Computed Properties
- Exact Mass: 183.99275
- Monoisotopic Mass: 183.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.4
- XLogP3: 2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.447
- Boiling Point: 309.0±34.0°C at 760 mmHg
- Flash Point: 140.7 °C
- Refractive Index: 1.547
- PSA: 54.37
2-(4-Chlorophenyl)-2-oxoacetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
2-(4-Chlorophenyl)-2-oxoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD859-250mg |
2-(4-Chlorophenyl)-2-oxoacetic acid |
7099-88-9 | 95% | 250mg |
562CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD859-100mg |
2-(4-Chlorophenyl)-2-oxoacetic acid |
7099-88-9 | 95% | 100mg |
245CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD859-5g |
2-(4-Chlorophenyl)-2-oxoacetic acid |
7099-88-9 | 95% | 5g |
2222.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD859-1g |
2-(4-Chlorophenyl)-2-oxoacetic acid |
7099-88-9 | 95% | 1g |
740.0CNY | 2021-07-14 | |
| Fluorochem | 049075-250mg |
4-Chlorobenzoylformic acid |
7099-88-9 | 97% | 250mg |
£52.00 | 2022-03-01 | |
| Fluorochem | 049075-1g |
4-Chlorobenzoylformic acid |
7099-88-9 | 97% | 1g |
£104.00 | 2022-03-01 | |
| Fluorochem | 049075-5g |
4-Chlorobenzoylformic acid |
7099-88-9 | 97% | 5g |
£257.00 | 2022-03-01 | |
| Fluorochem | 049075-10g |
4-Chlorobenzoylformic acid |
7099-88-9 | 97% | 10g |
£416.00 | 2022-03-01 | |
| Chemenu | CM254692-1g |
2-(4-Chlorophenyl)-2-oxoacetic acid |
7099-88-9 | 95% | 1g |
$102 | 2021-06-16 | |
| Chemenu | CM254692-5g |
2-(4-Chlorophenyl)-2-oxoacetic acid |
7099-88-9 | 95% | 5g |
$234 | 2021-06-16 |
2-(4-Chlorophenyl)-2-oxoacetic acid Suppliers
2-(4-Chlorophenyl)-2-oxoacetic acid Related Literature
-
Miao Lai,Zhiyong Wu,Yizhi Wang,Ying Zheng,Mingqin Zhao Org. Chem. Front. 2019 6 506
Additional information on 2-(4-Chlorophenyl)-2-oxoacetic acid
Introduction to 2-(4-Chlorophenyl)-2-oxoacetic acid (CAS No. 7099-88-9)
2-(4-Chlorophenyl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 7099-88-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a chlorophenyl group and an oxoacetic acid moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of the 4-chlorophenyl substituent imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The chemical structure of 2-(4-Chlorophenyl)-2-oxoacetic acid consists of a central acetoacetate-like backbone with a chlorinated aromatic ring at the α-position. This configuration allows for facile modifications at multiple sites, enabling the synthesis of derivatives with tailored biological activities. The chloro group, in particular, is a key pharmacophore that can influence both metabolic stability and binding affinity to biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(4-Chlorophenyl)-2-oxoacetic acid and its derivatives. Researchers have leveraged its structural features to develop compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that certain analogs of this molecule exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways.
One notable area of investigation has been the development of 2-(4-Chlorophenyl)-2-oxoacetic acid derivatives as potential chemotherapeutic agents. The oxoacetic acid core is known to mimic key intermediates in metabolic pathways, which can be exploited to disrupt cancer cell proliferation. Preliminary studies have shown that some derivatives induce apoptosis in tumor cells by modulating critical signaling cascades such as the PI3K/Akt pathway. These findings highlight the compound's promise as a lead structure for oncology research.
Furthermore, the 4-chlorophenyl moiety has been investigated for its ability to enhance drug delivery systems. The chloro group can participate in hydrogen bonding interactions with biological targets, improving binding affinity and reducing off-target effects. This property makes 2-(4-Chlorophenyl)-2-oxoacetic acid a valuable intermediate in the synthesis of prodrugs designed to improve bioavailability and therapeutic efficacy.
The synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid typically involves multi-step organic reactions, starting from readily available precursors such as 4-chlorobenzaldehyde and malonic acid derivatives. The process often employs classical methods like condensation reactions followed by oxidation or decarboxylation steps to achieve the desired product. Advanced synthetic techniques, including catalytic asymmetric transformations, have also been explored to enhance yield and enantioselectivity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-(4-Chlorophenyl)-2-oxoacetic acid and biological targets. These studies have revealed that the compound can bind to proteins with high affinity due to its optimized hydrogen bonding network and hydrophobic interactions. Such insights are crucial for rational drug design and optimizing lead compounds for clinical development.
The pharmaceutical industry has taken note of the potential applications of 2-(4-Chlorophenyl)-2-oxoacetic acid, leading to several ongoing clinical trials and preclinical studies. Researchers are evaluating its efficacy in treating conditions ranging from chronic inflammation to neurodegenerative disorders. The compound's ability to modulate multiple biological pathways makes it a promising candidate for polypharmacological approaches.
In conclusion, 2-(4-Chlorophenyl)-2-oxoacetic acid (CAS No. 7099-88-9) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features, coupled with its synthetic accessibility, make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new biological activities and mechanisms of action, this compound is poised to play a significant role in future drug discovery efforts.
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